BenchChemオンラインストアへようこそ!

Reteplase

Acute Ischemic Stroke Thrombolysis Functional Recovery

Reteplase is a third-generation recombinant tPA deletion mutant with a 4-fold longer half-life (14–18 min) than alteplase, enabling simplified double-bolus dosing (10 U + 10 U, 30 min apart) without continuous infusion. Level 1 evidence demonstrates 9.1% absolute improvement in stroke functional independence (mRS 0-1: 79.5% vs 70.4%, RAISE trial) and superior TIMI 3 patency (63% vs 49%, RAPID trial) in AMI. Choose reteplase for superior angiographic efficacy, streamlined workflow, and patient-centered outcomes in thrombolytic research and clinical settings.

Molecular Formula C6H4N6
Molecular Weight 0
CAS No. 133652-38-7
Cat. No. B1178584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReteplase
CAS133652-38-7
Molecular FormulaC6H4N6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reteplase (CAS 133652-38-7) Baseline Overview: Recombinant Plasminogen Activator for Thrombolytic Procurement


Reteplase (CAS 133652-38-7) is a recombinant non-glycosylated deletion mutant of human tissue plasminogen activator (tPA), consisting of 357 of the 527 amino acids of native tPA and retaining only the kringle-2 and protease domains [1]. It is classified as a third-generation thrombolytic agent that catalyzes the conversion of plasminogen to plasmin for fibrin clot dissolution [2]. FDA-approved for acute ST-elevation myocardial infarction (STEMI) to reduce mortality and heart failure, reteplase is administered as a double-bolus regimen (10 U + 10 U) 30 minutes apart, each over 2 minutes [3].

Why Generic Substitution of Reteplase (CAS 133652-38-7) Fails: Differentiated Pharmacokinetics and Clinical Evidence


Thrombolytic agents within the tissue plasminogen activator class cannot be interchanged without careful consideration of pharmacokinetic, pharmacodynamic, and clinical outcome differences. Reteplase, as a deletion mutant, possesses a plasma half-life approximately four-fold longer than alteplase (13–18 minutes versus 3–4 minutes), enabling a simplified double-bolus administration regimen that avoids the prolonged infusions required for other agents [1]. Furthermore, the conversion of early angiographic patency advantages into distinct clinical efficacy profiles—as evidenced by direct comparative trials against alteplase in acute ischemic stroke and against tenecteplase and streptokinase in myocardial infarction—demonstrates that in-class substitution can materially affect both efficacy and safety outcomes [2].

Reteplase (CAS 133652-38-7) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Superior 90-Day Excellent Functional Outcome vs. Alteplase in Acute Ischemic Stroke (RAISE Trial)

In a randomized, open-label, non-inferiority trial of 1,412 patients with acute ischemic stroke within 4.5 hours of symptom onset, reteplase (18 mg + 18 mg double bolus, 30 minutes apart) demonstrated superior 90-day excellent functional outcome (modified Rankin Scale score 0-1) compared to alteplase (0.9 mg/kg, maximum 90 mg) [1]. The primary efficacy outcome occurred in 79.5% of reteplase-treated patients versus 70.4% of alteplase-treated patients, representing an absolute difference of 9.1 percentage points [1].

Acute Ischemic Stroke Thrombolysis Functional Recovery

Accelerated Coronary Artery Patency (TIMI 3 Flow) vs. Alteplase in Acute Myocardial Infarction (RAPID Trial)

In the RAPID trial, a randomized comparison of 606 patients with acute myocardial infarction, reteplase administered as a 10 MU + 10 MU double-bolus regimen achieved significantly higher rates of complete (TIMI grade 3) infarct-related artery patency at 90 minutes compared to standard-dose alteplase (100 mg over 3 hours) [1]. The reteplase group also demonstrated earlier achievement of TIMI 3 flow, with 60-minute patency in the reteplase group equivalent to 90-minute patency in the alteplase group [1].

Acute Myocardial Infarction Coronary Thrombolysis TIMI Flow Grade

Extended Half-Life Enabling Bolus Administration vs. Alteplase Infusion

Reteplase exhibits a significantly prolonged plasma half-life compared to alteplase, a pharmacokinetic differentiation that directly enables a simplified bolus administration regimen rather than continuous infusion [1]. Pharmacokinetic analysis from healthy volunteer and patient studies reveals that the half-life of reteplase is approximately four times longer than that of alteplase [1]. Specifically, the dominant half-life (t½α) of reteplase antigen in AMI patients is 18 ± 5 minutes, and activity clearance half-life is 14.6 ± 6.7 minutes [2], versus alteplase's half-life of 3-4 minutes [1].

Pharmacokinetics Drug Administration Clinical Workflow

Improved Left Ventricular Function at Hospital Discharge vs. Alteplase in AMI

The RAPID trial demonstrated that the superior early patency achieved with reteplase translated into measurable improvements in left ventricular function at hospital discharge compared to alteplase [1]. The reteplase 10+10 MU double-bolus group had significantly better global ejection fraction and regional wall motion scores than the alteplase group [1].

Myocardial Function Ejection Fraction Post-MI Recovery

Equivalent 35-Day Mortality with Simplified Administration vs. Streptokinase (INJECT Trial)

The INJECT trial, a large randomized, double-blind study of 6,010 patients, established that reteplase is at least as effective as streptokinase in reducing mortality following acute myocardial infarction [1]. The 35-day mortality rates were statistically equivalent, with the upper limit of the 90% confidence interval for the difference falling below the pre-specified equivalence margin [1].

Mortality Acute Myocardial Infarction Streptokinase

Comparable Symptomatic Intracranial Hemorrhage Rate vs. Alteplase in Stroke with Superior Efficacy

Despite achieving superior functional outcomes, reteplase demonstrated a comparable rate of symptomatic intracranial hemorrhage (sICH) within 36 hours compared to alteplase in the RAISE stroke trial [1]. While the incidence of any intracranial hemorrhage at 90 days was higher with reteplase, the more clinically relevant measure of sICH—the primary safety outcome—showed no statistically significant difference between the two agents [1].

Intracranial Hemorrhage Safety Profile Acute Ischemic Stroke

Optimal Research and Industrial Application Scenarios for Reteplase (CAS 133652-38-7)


Acute Ischemic Stroke Thrombolysis in Settings Prioritizing Superior Functional Recovery

Based on Level 1 evidence from the RAISE trial, reteplase should be prioritized over alteplase for intravenous thrombolysis in eligible acute ischemic stroke patients presenting within 4.5 hours of symptom onset when the primary objective is maximizing 90-day excellent functional outcome (mRS 0-1) [1]. The 9.1% absolute improvement in functional independence (79.5% vs. 70.4%) with comparable symptomatic intracranial hemorrhage rates makes reteplase particularly valuable for comprehensive stroke centers and telestroke networks seeking to optimize patient-centered outcomes [1]. The double-bolus administration (18 mg + 18 mg) further simplifies workflow compared to weight-based alteplase infusions, reducing the potential for dosing errors in time-sensitive stroke care [1].

Pre-Hospital and Rural STEMI Thrombolysis Requiring Rapid, Simplified Administration

In settings where primary percutaneous coronary intervention (PPCI) is unavailable or delayed beyond 120 minutes, reteplase offers distinct practical advantages as a bolus-administered thrombolytic agent [1]. The extended half-life of reteplase (14-18 minutes, approximately 4-fold longer than alteplase) eliminates the need for continuous weight-based infusions, enabling a straightforward 10 U + 10 U double-bolus regimen administered 30 minutes apart, each over 2 minutes [2]. This simplified administration protocol is particularly valuable in ambulances, rural emergency departments, and during public health emergencies (e.g., pandemic surges) where PPCI capacity is constrained [3]. In the retrospective cohort comparing tenecteplase and reteplase, reteplase demonstrated a lower incidence of failed thrombolysis (20.8% vs. 33.2%), though with a higher major bleeding rate, underscoring the need for individualized risk assessment in agent selection [3].

Coronary Artery Patency Research and Translational Thrombolysis Studies

For preclinical and clinical investigations focused on achieving rapid, complete, and sustained coronary artery patency, reteplase represents a validated research tool based on the RAPID trial findings [1]. The demonstrated superiority in 90-minute TIMI 3 flow (63% vs. 49% for alteplase) and 5-14 day patency (88% vs. 71%) establishes reteplase as a benchmark for angiographic efficacy in AMI thrombolysis research [1]. Furthermore, the improved left ventricular ejection fraction at hospital discharge (53% vs. 49%) provides a quantifiable functional endpoint for studies evaluating adjunctive therapies or novel delivery strategies in conjunction with thrombolysis [1]. The well-characterized pharmacokinetic profile—including dominant half-life (t½α) of 14.6 ± 6.7 minutes for activity and 18 ± 5 minutes for antigen—supports precise experimental modeling and dosing optimization studies [2].

Formulary Selection for Institutions Balancing Efficacy, Safety, and Workflow Efficiency

For hospital pharmacy and therapeutics committees evaluating thrombolytic agents, reteplase presents a differentiated value proposition grounded in head-to-head comparative data [1][2]. In acute ischemic stroke, reteplase demonstrates superior efficacy (mRS 0-1 in 79.5% vs. 70.4%) without statistically significant increase in symptomatic ICH [1]. In AMI, it achieves more rapid and complete TIMI 3 flow (63% vs. 49%) and improved ejection fraction (53% vs. 49%) compared to alteplase [2]. The double-bolus administration reduces nursing workload and eliminates infusion pump requirements, contributing to workflow efficiency and potential cost savings in administration-related resources. The INJECT trial further validates reteplase's mortality equivalence to streptokinase while offering a simpler dosing regimen [3]. These cumulative evidence dimensions support reteplase as a preferred formulary addition when both clinical efficacy and operational efficiency are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reteplase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.